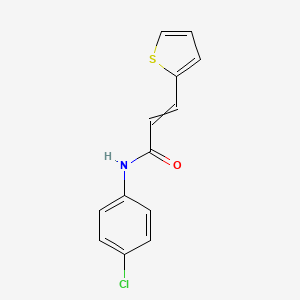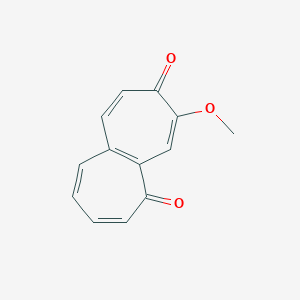![molecular formula C9H14O3 B14488083 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one CAS No. 63626-79-9](/img/structure/B14488083.png)
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-5-methyl-3-oxabicyclo[331]nonan-2-one is a bicyclic organic compound with the molecular formula C8H12O3 This compound is characterized by its unique bicyclo[331]nonane framework, which includes an oxygen atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the bicyclic structure. For example, the reaction of a diene with N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidation-reduction reactions and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the hydroxy and methyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: Contains additional double bonds, making it more reactive.
Bicyclo[3.3.1]nonan-9-one: Similar framework but with a ketone group instead of the hydroxy and methyl groups.
Uniqueness
9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxy and methyl groups allows for a wider range of chemical transformations and applications compared to its analogs.
Properties
CAS No. |
63626-79-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
9-hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C9H14O3/c1-9-4-2-3-6(7(9)10)8(11)12-5-9/h6-7,10H,2-5H2,1H3 |
InChI Key |
DXXWMLQADRSXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1O)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


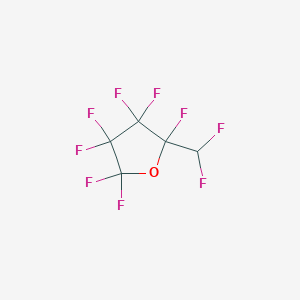
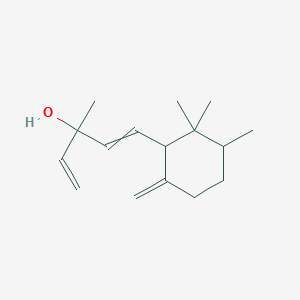
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
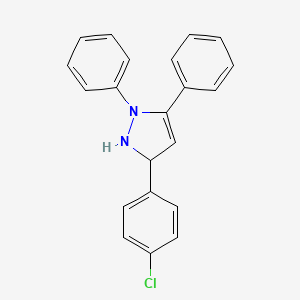
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
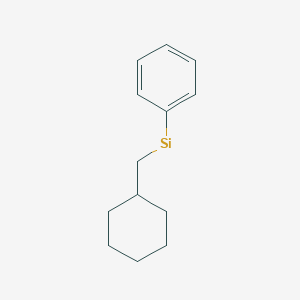
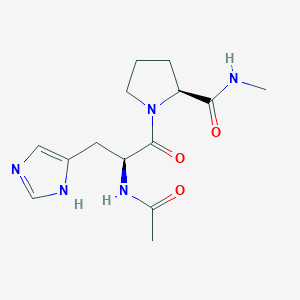
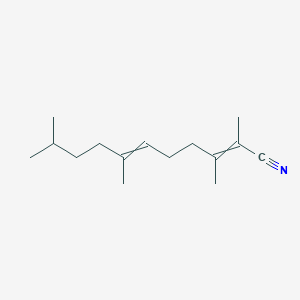

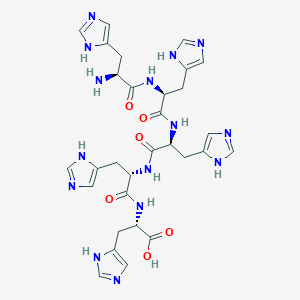
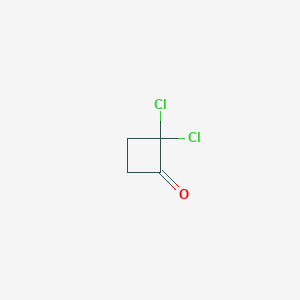
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
